1-Ethenyl-4-fluoro-2-methylbenzene
Description
Properties
CAS No. |
3825-64-7 |
|---|---|
Molecular Formula |
C9H9F |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-ethenyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 |
InChI Key |
KEZDVVCDQRDBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Ethenyl 4 Fluoro 2 Methylbenzene
Reactions Involving the Ethenyl Moiety
The reactivity of 1-ethenyl-4-fluoro-2-methylbenzene is largely dictated by the presence of the ethenyl (vinyl) group attached to the substituted benzene (B151609) ring. This group is an electron-rich pi system, making it susceptible to a variety of addition reactions. The substituents on the aromatic ring—a fluorine atom and a methyl group—also influence the reactivity of the ethenyl moiety through their electronic effects.
Electrophilic Addition Reactions
The double bond of the ethenyl group is a prime target for electrophiles. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. For this compound, the carbocation formed on the carbon adjacent to the benzene ring (a benzylic carbocation) is significantly stabilized by resonance with the aromatic ring.
Halogenation involves the addition of halogens (e.g., Br₂ or Cl₂) across the double bond. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, typically resulting in an anti-addition product.
Hydrohalogenation is the addition of hydrogen halides (e.g., HBr or HCl) to the ethenyl group. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the ethenyl group, and the halogen atom adds to the benzylic carbon. This regioselectivity is due to the formation of the more stable secondary benzylic carbocation intermediate. The reaction of arenes with halogens in the presence of a Lewis acid catalyst leads to electrophilic substitution on the aromatic ring, but addition to the alkene is favored under different conditions (e.g., in the dark, without a Lewis acid). ncert.nic.in
| Reaction | Reagent(s) | Predicted Major Product | Mechanism |
| Bromination | Br₂ in CCl₄ | 1-(1,2-Dibromoethyl)-4-fluoro-2-methylbenzene | Electrophilic Addition |
| Hydrobromination | HBr | 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene | Electrophilic Addition (Markovnikov) |
| Hydrochlorination | HCl | 1-(1-Chloroethyl)-4-fluoro-2-methylbenzene | Electrophilic Addition (Markovnikov) |
Hydration, the addition of water across the double bond, can be achieved under different conditions to yield either the Markovnikov or anti-Markovnikov product. Standard acid-catalyzed hydration (e.g., using H₂SO₄/H₂O) proceeds via the stable benzylic carbocation, leading to the Markovnikov alcohol.
Conversely, anti-Markovnikov hydration can be achieved through more specialized methods. Research has shown that a base-catalyzed approach allows for the anti-Markovnikov hydration of various styrene (B11656) derivatives, including ortho-substituted variants. nsf.govresearchgate.netrsc.orgrsc.orgnih.gov This method often involves the addition of an alcohol surrogate, like 1-cyclopropylethanol, catalyzed by a strong base, followed by an acidic workup to yield the terminal alcohol. nsf.govrsc.orgnih.gov This approach is a valuable alternative to traditional hydroboration-oxidation protocols, which can be unselective for certain substituted styrenes. nsf.gov
Hydrofunctionalization encompasses a broader range of reactions where an H-X bond is added across the alkene. For instance, the chemodivergent fluoro- and hydro-heteroalkylation of olefins can be controlled by tuning the acidity of the reaction medium. acs.org
| Reaction | Reagent(s) | Predicted Major Product | Regioselectivity |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-(4-Fluoro-2-methylphenyl)ethan-1-ol | Markovnikov |
| Base-Catalyzed Hydration | 1. 1-Cyclopropylethanol, KOt-Bu/18-crown-6 2. H₃O⁺ | 2-(4-Fluoro-2-methylphenyl)ethan-1-ol | Anti-Markovnikov nsf.govrsc.org |
Radical Addition Reactions
The ethenyl group can also undergo radical addition reactions. These reactions are typically initiated by a radical species, often generated from an initiator like azobisisobutyronitrile (AIBN) or peroxides. In the propagation step, a radical adds to the double bond. This addition occurs at the terminal carbon, generating the more stable benzylic radical intermediate.
For example, the radical addition of HBr, which occurs in the presence of peroxides, leads to the anti-Markovnikov product. This contrasts with the electrophilic addition of HBr. Similarly, other radicals can be added across the double bond. Studies on the radical addition of 2-cyano-2-propyl radicals to substituted styrenes have provided insight into the kinetics and mechanisms of these reactions. epa.gov The orientation of radical addition is a key consideration, as seen in studies with fluoroethylenes. rsc.org
| Reaction | Reagent(s) | Predicted Major Product | Mechanism |
| Radical Hydrobromination | HBr, ROOR (peroxide) | 1-(2-Bromoethyl)-4-fluoro-2-methylbenzene | Radical Addition (Anti-Markovnikov) |
| Radical Polymerization | AIBN, Heat | Poly(this compound) | Radical Polymerization epa.gov |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
The electron-rich double bond of the ethenyl group is readily oxidized. Common oxidation reactions include epoxidation and dihydroxylation.
Epoxidation involves the conversion of the alkene to an epoxide (oxirane) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred to the double bond.
Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. The stereochemical outcome depends on the reagents used.
Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄).
Anti-dihydroxylation is typically a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.
Asymmetric dihydroxylation methods, such as those developed by Sharpless, can be used to produce chiral diols with high enantiomeric excess from similar prochiral alkenes. nih.gov
| Reaction | Reagent(s) | Predicted Major Product | Stereochemistry |
| Epoxidation | m-CPBA | 2-(4-Fluoro-2-methylphenyl)oxirane | N/A |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 1-(4-Fluoro-2-methylphenyl)ethane-1,2-diol | Syn-addition |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(4-Fluoro-2-methylphenyl)ethane-1,2-diol | Anti-addition |
Reduction Reactions (e.g., Hydrogenation)
The ethenyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. Under standard conditions (e.g., room temperature, atmospheric to moderate pressure), the hydrogenation is highly selective for the alkene double bond over the aromatic ring. The product of this selective reduction is 1-ethyl-4-fluoro-2-methylbenzene (B13208426). Reduction of the aromatic ring requires much more forcing conditions, such as high temperatures and pressures.
| Reaction | Reagent(s) | Predicted Product | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | 1-Ethyl-4-fluoro-2-methylbenzene | Selective reduction of the alkene under mild conditions. |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The ethenyl group of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The most prominent of these are the Diels-Alder and [2+2] cycloadditions.
A representative Diels-Alder reaction would involve reacting this compound with a diene like 1,3-butadiene (B125203) or cyclopentadiene, typically requiring thermal conditions to proceed. The stereochemistry of the product is well-defined, with the reaction proceeding via a syn-addition to the dienophile.
[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. The direct thermal [2+2] cycloaddition of two alkenes is generally forbidden by orbital symmetry rules but can be achieved under photochemical conditions (using UV light) or through the use of transition metal catalysts. wikipedia.org It is conceivable that this compound could undergo photodimerization or react with another alkene under photochemical irradiation to yield cyclobutane derivatives.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The existing substituents on the ring—fluoro, methyl, and ethenyl groups—determine the rate of reaction and the position of the incoming electrophile.
The directing effects of the substituents are paramount:
Methyl (-CH₃): An activating, ortho, para-directing group.
Fluoro (-F): A deactivating, ortho, para-directing group.
Ethenyl (-CH=CH₂): An activating, ortho, para-directing group.
All three substituents direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions are numbered as follows: C1-ethenyl, C2-methyl, C4-fluoro. The available positions for substitution are C3, C5, and C6.
Position C3 is ortho to the methyl and ethenyl groups and meta to the fluorine.
Position C5 is ortho to the fluorine and meta to the ethenyl and methyl groups.
Position C6 is para to the methyl group and ortho to the ethenyl group.
Considering the directing effects, substitution is most likely to occur at positions C3 and C6, which are activated by the methyl and ethenyl groups. Position C5 is generally disfavored as it is not activated by the strongest activating groups. Steric hindrance from the adjacent methyl and ethenyl groups might slightly disfavor position 3, potentially making position 6 the major site of substitution for many electrophiles. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. libretexts.orgncert.nic.in
Reactivity Modulations by Fluorine and Methyl Substituents
The fluorine atom influences the reactivity of both the benzene ring and the ethenyl group through two opposing electronic effects:
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond framework. This inductive effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance. This effect increases the electron density at the ortho and para positions.
The methyl group affects the molecule's reactivity in two primary ways:
Electronic Influence: The methyl group is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. This donation increases the electron density of the benzene ring, making it more nucleophilic and thus "activating" it towards electrophilic aromatic substitution. libretexts.org This activating nature competes with the deactivating effect of the fluorine atom. The methyl group is an ortho, para-director.
Steric Influence: The physical size of the methyl group can hinder the approach of reactants to the adjacent positions on the ring (the C1 and C3 positions). This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at less crowded sites. For example, in electrophilic aromatic substitution, an electrophile might preferentially attack the C6 position (para to the methyl group) over the C3 position (ortho to the methyl group) to avoid steric clash.
Transition Metal-Mediated Transformations
The ethenyl group is a versatile handle for a variety of transition metal-catalyzed reactions.
Olefin metathesis is a powerful reaction that involves the cutting and reorganizing of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orglibretexts.org For a terminal alkene like this compound, several types of metathesis are possible:
Cross-Metathesis (CM): Reaction with another alkene to create a new, substituted alkene. The reaction of this compound with a partner alkene (R-CH=CH₂) would lead to a mixture of products, including the desired cross-product and self-metathesis products. Using one reactant in excess can favor the formation of the cross-product. organic-chemistry.org
Ring-Closing Metathesis (RCM): This intramolecular reaction requires a second alkene group within the same molecule to form a cyclic compound. This is not applicable to this compound itself but could be applied to a derivative containing another double bond.
Ethenolysis: A specific type of cross-metathesis with ethylene, which can be used to cleave double bonds. In the case of a terminal alkene, this would lead to a degenerate reaction, regenerating the starting material.
Modern olefin metathesis catalysts, particularly the Grubbs' second and third-generation catalysts, are known for their high tolerance to a wide range of functional groups, and the fluoro and methyl substituents on the aromatic ring are not expected to interfere with the reaction. harvard.edu
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution
The table below illustrates the directing effects of the substituents on this compound for an incoming electrophile (E⁺).
| Substitution Position | Substituents Influencing Position | Predicted Outcome | Rationale |
| C3 | ortho to -CH₃ (activating)ortho to -CH=CH₂ (activating)meta to -F (deactivating) | Possible Major Product | Strongly activated by two groups, but may experience some steric hindrance. |
| C5 | ortho to -F (directing but deactivating)meta to -CH₃ (no strong effect)meta to -CH=CH₂ (no strong effect) | Minor or No Product | Not strongly activated by the key activating groups. |
| C6 | para to -CH₃ (activating)ortho to -CH=CH₂ (activating)meta to -F (deactivating) | Likely Major Product | Strongly activated and sterically accessible. |
Carbonylation Reactions
Detailed research findings and data tables for the carbonylation of this compound are not available in the reviewed scientific literature.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-ethenyl-4-fluoro-2-methylbenzene.
Multi-dimensional NMR experiments are fundamental for establishing the precise bonding network and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons, as well as between the aromatic protons, confirming their adjacent positions. sdsu.eduyoutube.com For instance, the vinyl proton on the alpha-carbon would show a correlation to the two geminal protons on the beta-carbon.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com This technique is essential for assigning the ¹³C signals based on the known ¹H chemical shifts. Each protonated carbon atom in the molecule would exhibit a cross-peak with its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the methyl group would show correlations to the C2 and C1 carbons of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is critical for determining the molecule's preferred conformation. princeton.edu For instance, a NOESY spectrum could show correlations between the vinyl protons and the aromatic proton at the C3 position, or between the methyl protons and the aromatic proton at C3, providing insights into the rotational preferences around the C-C single bonds.
A summary of expected 2D NMR correlations is presented below:
| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |
| Vinyl H (α) | Vinyl H (β-cis), Vinyl H (β-trans) | C(vinyl β), C1, C2 |
| Vinyl H (β-cis) | Vinyl H (α), Vinyl H (β-trans) | C(vinyl α), C1 |
| Vinyl H (β-trans) | Vinyl H (α), Vinyl H (β-cis) | C(vinyl α), C1 |
| Methyl H | Aromatic H3 | C1, C2, C3 |
| Aromatic H3 | Aromatic H5 | C1, C2, C4, C5 |
| Aromatic H5 | Aromatic H3, Aromatic H6 | C1, C3, C4, C6 |
| Aromatic H6 | Aromatic H5 | C2, C4, C5 |
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the vinyl and methyl substituents on the benzene ring. The coupling between the fluorine and the neighboring aromatic protons (³JHF and ⁴JHF) would also be observable, providing further confirmation of the substitution pattern. The expected ¹⁹F chemical shift would be in the typical range for an aryl fluoride. spectrabase.com
While this compound does not possess any chiral centers, advanced NMR techniques can be employed to study its conformational preferences. Rotational isomerism around the single bond connecting the vinyl group to the benzene ring can be investigated using variable temperature (VT) NMR studies. Changes in the NMR spectra, particularly in the chemical shifts and coupling constants of the vinyl and aromatic protons, as a function of temperature can provide thermodynamic parameters for the rotational barriers. NOESY and ROESY experiments can also provide quantitative distance restraints to model the predominant conformations in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrations
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (vinyl) | 3100-3000 | Stretching |
| C-H (aromatic) | 3050-3000 | Stretching |
| C-H (methyl) | 2975-2850 | Stretching |
| C=C (vinyl) | 1640-1620 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-F (aromatic) | 1250-1100 | Stretching |
| C-H (vinyl) | 1000-650 | Bending (out-of-plane) |
The FT-IR and Raman spectra are often complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa. For instance, the C=C stretching vibrations of the vinyl and aromatic groups are expected to be prominent in the Raman spectrum. irphouse.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov
For this compound (C₉H₉F), the expected accurate mass of the molecular ion [M]⁺ would be approximately 136.0688 g/mol . HRMS can confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.
The fragmentation analysis under electron ionization (EI) would likely involve the following characteristic pathways:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 121, corresponding to [M-CH₃]⁺.
Loss of a hydrogen radical (•H): This would lead to a fragment ion at m/z 135, corresponding to [M-H]⁺.
Formation of a tropylium (B1234903) or related stable carbocation: Rearrangements common in substituted styrenes can lead to various fragment ions.
A related compound, 4-fluorostyrene, shows a prominent molecular ion peak and fragmentation through the loss of acetylene (B1199291) (C₂H₂). nist.gov A similar fragmentation could be expected for this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography provides the definitive solid-state structure of a compound, including precise bond lengths, bond angles, and intermolecular interactions. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would reveal:
The planarity of the benzene ring and the vinyl group.
The conformation of the molecule in the solid state, particularly the dihedral angle between the plane of the vinyl group and the benzene ring.
Intermolecular interactions, such as C-H···π or π-π stacking, which govern the crystal packing.
While no crystal structure for this compound is currently available in the public domain, the crystallographic analysis of a related compound, 1-ethenyl-4-[(phenylsulfanyl)methyl]benzene, demonstrates the utility of this technique in determining the three-dimensional arrangement of molecules in the solid state. nih.gov
Future Research Directions and Emerging Trends in 1 Ethenyl 4 Fluoro 2 Methylbenzene Chemistry
The chemical compound 1-Ethenyl-4-fluoro-2-methylbenzene, also known as 4-fluoro-2-methylstyrene, serves as a valuable monomer and intermediate in the synthesis of specialized polymers and fine chemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a vinyl group on the benzene (B151609) ring, imparts distinct properties that are the subject of ongoing research. This article explores the future research directions and emerging trends concerning this compound, focusing on green synthesis, novel reactivity, smart materials, computational design, and polymerization control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
